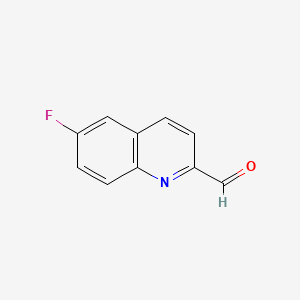

6-Fluoroquinoline-2-carbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

6-fluoroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQMJKKGPXPPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390189 | |

| Record name | 6-fluoroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260430-93-1 | |

| Record name | 6-fluoroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoroquinoline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 6-Fluoroquinoline-2-carbaldehyde

An In-depth Technical Guide to 6-Fluoroquinoline-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal and materials chemistry. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it combines the unique electronic properties of a fluorine substituent with the reactive potential of an aldehyde functional group. The strategic placement of the fluorine atom at the 6-position is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing metabolic stability and binding affinity.[1][2] This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of the core physicochemical properties, synthetic methodologies, and key applications of this versatile intermediate, tailored for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of this compound is essential for its effective handling, reaction design, and application. The molecule's characteristics are defined by the fusion of an aromatic quinoline ring system, an electron-withdrawing fluorine atom, and a reactive carboxaldehyde group.

Structural and Identification Data

The identity and basic properties of this compound are summarized below. These identifiers are critical for accurate sourcing and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-Fluoroquinoline-2-carboxaldehyde | [4][5][6] |

| CAS Number | 260430-93-1 | [3][4][5] |

| Molecular Formula | C₁₀H₆FNO | [3][4][7] |

| Molecular Weight | 175.16 g/mol | [4][5][7] |

| InChI Key | JDQMJKKGPXPPOJ-UHFFFAOYSA-N | [3][4] |

| SMILES | O=Cc1nc2ccc(F)cc2c1 | [3][4] |

Physical and Chemical Properties

These properties dictate the compound's behavior in various physical states and chemical environments, informing decisions on storage, solvent selection, and reaction conditions.

| Property | Value | Notes & Insights | Source(s) |

| Physical Form | Solid. Appears as a powder ranging from cream to yellow. | The color may vary slightly based on purity. | [4][8] |

| Melting Point | 113-120 °C | The relatively high melting point is indicative of a stable crystalline lattice structure. The range suggests typical purity levels for a chemical intermediate. | [3][4][5] |

| Boiling Point | 318.0 ± 22.0 °C (Predicted) | This is a predicted value; experimental determination may not be feasible due to potential decomposition at high temperatures. | [6] |

| Solubility | Poorly soluble in water. Soluble in organic solvents. | Quinolines are generally soluble in common organic solvents like methanol, dichloromethane, and DMSO.[9] | [9][10] |

| pKa | 2.98 ± 0.43 (Predicted) | The quinoline nitrogen is weakly basic. This predicted pKa suggests it will be protonated only under strongly acidic conditions. | [6] |

| Stability | Moisture sensitive. | Should be stored under inert gas and in a desiccated environment to prevent hydration of the aldehyde or other degradation pathways. | [3][6] |

| Storage Temperature | 2-8°C | Refrigeration is recommended to ensure long-term stability. | [4][6][7] |

Synthesis and Purification

The synthesis of this compound is a critical process, enabling its availability for further research and development. The most common laboratory-scale synthesis involves the selective oxidation of the corresponding 2-methyl substituted precursor.

Synthetic Workflow: Oxidation of 6-Fluoro-2-methylquinoline

The choice of selenium dioxide (SeO₂) as the oxidizing agent is strategic. It is a well-established reagent for the oxidation of activated methyl groups, such as those adjacent to a heteroaromatic ring, to aldehydes. The reaction is typically performed in a high-boiling solvent like 1,4-dioxane to achieve the necessary reaction temperature.

Detailed Experimental Protocol

This protocol is based on established methodologies for similar transformations.[11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-fluoro-2-methylquinoline (1.0 eq) and selenium dioxide (2.0 eq) in 1,4-dioxane.

-

Heating: Heat the reaction mixture to 100 °C and maintain for 2-3 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Once complete, cool the mixture to room temperature. Carefully add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. Extract the aqueous mixture multiple times with dichloromethane (CH₂Cl₂).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by crystallization from ethanol to yield the final product as a white or pale yellow solid.[11]

Self-Validation Insight: The choice of a weak base like NaHCO₃ for the workup is crucial. It neutralizes acidic selenium byproducts without risking side reactions with the aldehyde product, which could occur with stronger bases. The final crystallization step is essential for removing any residual selenium species and achieving high purity.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which serves as a handle for a wide array of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical sector.

Core Reactivity

The aldehyde functional group can participate in numerous reactions, including:

-

Reductive Amination: To form secondary and tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: Such as Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated systems.

-

Oxidation: To form the corresponding 6-fluoroquinoline-2-carboxylic acid.

-

Reduction: To form 6-fluoro-2-quinolinemethanol.

The fluorine atom at the 6-position primarily exerts an electronic effect, influencing the reactivity of the quinoline ring system and providing a key structural feature for biological activity in downstream products.[2][12]

Application as a Pharmaceutical Intermediate

This compound is a key starting material for derivatives with significant therapeutic potential. The fluoroquinolone core is famously associated with a class of broad-spectrum antibiotics.[10][12] While this specific aldehyde is not a direct precursor to common antibiotics like ciprofloxacin, it is used to synthesize novel quinoline-based agents being investigated for various diseases.

-

Antimalarial Agents: Research has demonstrated that modifying the 2- and 4-positions of the 6-fluoroquinoline scaffold can lead to compounds with potent in vitro and in vivo activity against Plasmodium falciparum, the parasite responsible for malaria.[1]

-

Antibacterial Agents: The molecule is a precursor for synthesizing novel quinoline derivatives tested for their antimicrobial properties against various bacterial strains.[1]

-

Corrosion Inhibition: Beyond medicine, quinoline derivatives have been studied for their ability to inhibit metal corrosion, suggesting applications in materials science.[1]

Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity and purity of this compound. A combination of spectroscopic and chromatographic methods should be employed.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.

-

Aromatic Protons: Several signals are expected in the aromatic region (δ 7.0-8.5 ppm). The fluorine at C6 will introduce complex splitting patterns (coupling) to adjacent protons, which can be analyzed to confirm its position.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 190-200 ppm.[13]

-

Aromatic Carbons: Multiple signals will appear between δ 110-160 ppm. The carbon directly bonded to fluorine (C6) will exhibit a large one-bond coupling constant (¹JCF) of approximately 245-258 Hz, which is a definitive diagnostic peak.[2]

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band is expected around 1700-1730 cm⁻¹ for the aldehyde carbonyl group.[14]

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

-

C-F Stretch: A strong band is expected in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

-

Mass Spectrometry (MS):

Chromatographic Purity Assessment

-

Gas Chromatography (GC): Purity can be assessed by GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Commercial suppliers typically guarantee a purity of >96% by GC.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for purity determination, particularly for less volatile compounds or for monitoring reaction progress.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazards: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]

-

Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin and eyes.[1]

-

Conclusion

This compound stands out as a high-value intermediate for scientific research, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic route, and versatile reactivity make it an ideal starting point for the development of novel therapeutic agents and functional materials. The strategic inclusion of a fluorine atom provides a proven advantage for modulating biological activity, ensuring that this compound will remain a relevant and important tool for chemists and drug discovery professionals.

References

- 1. 260430-93-1 | 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE [fluoromart.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-Fluoroquinoline-2-carboxaldehyde, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 6-Fluoroquinoline-2-carboxaldehyde 96 260430-93-1 [sigmaaldrich.com]

- 5. 6-Fluoroquinoline-2-carboxaldehyde 96 260430-93-1 [sigmaaldrich.com]

- 6. 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 6-Fluoroquinoline-2-carboxaldehyde (96%) - Amerigo Scientific [amerigoscientific.com]

- 8. 6-Fluoroquinoline-2-carboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. Flumequine - Wikipedia [en.wikipedia.org]

- 10. ldh.la.gov [ldh.la.gov]

- 11. 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE | 260430-93-1 [chemicalbook.com]

- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. This compound | C10H6FNO | CID 3159605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoroquinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-Fluoroquinoline-2-carbaldehyde, a key intermediate in the synthesis of various quinoline derivatives with significant potential in medicinal chemistry.[1] Understanding the solubility and stability of this compound is paramount for its effective handling, storage, and application in research and development, particularly in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

This compound is a solid compound at room temperature, typically appearing as a cream to yellow or light yellow to brown powder.[2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆FNO | [2][4] |

| Molecular Weight | 175.16 g/mol | [4] |

| Melting Point | 113-120 °C | [4] |

| Physical Form | Solid | [4] |

| Appearance | Cream to yellow / Light yellow to brown | [2][3] |

| Storage Temperature | 2-8°C | [4] |

Solubility Profile: A Practical Assessment

While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature, a qualitative and predictive assessment can be made based on its structure and the properties of related compounds. The presence of the polar carbaldehyde group and the nitrogen atom in the quinoline ring suggests some degree of polarity. However, the aromatic quinoline core is largely nonpolar.

Expected Solubility:

-

Good Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). DMSO is a powerful solvent for a wide array of organic materials.[5]

-

Moderate to Low Solubility: In polar protic solvents like methanol and ethanol. While the aldehyde can form hydrogen bonds, the overall nonpolar character of the molecule may limit high solubility.

-

Poor Solubility: In nonpolar solvents such as hexanes and in aqueous solutions at neutral pH. Quinoline itself is only slightly soluble in cold water.[5]

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise solubility data, an equilibrium solubility (shake-flask) method is recommended.[6] This protocol provides a robust framework for this determination.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, DMSO, DMF)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The solid phase should be clearly visible.

-

Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[6]

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated stability-indicating HPLC method.[7][8]

-

The concentration at which the amount of dissolved solute reaches a plateau over time is determined as the equilibrium solubility.[6]

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage and use in multi-step syntheses. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9]

Predicted Stability and Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under stress conditions:

-

Hydrolytic Degradation: The aldehyde group is generally stable to hydrolysis. However, under strong acidic or basic conditions, reactions involving the quinoline ring or other susceptible parts of the molecule could occur. The stability of quinoline compounds is known to be pH-dependent.[8]

-

Oxidative Degradation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (6-fluoroquinoline-2-carboxylic acid). The electron-rich quinoline ring is also a potential site for oxidation.[10]

-

Photodegradation: Fluoroquinolone derivatives are known to be photochemically reactive and can undergo degradation upon exposure to UV light.[10][11][12] Common photochemical reactions include defluorination, hydroxylation, and cleavage of the ring structure.[11]

-

Thermal Degradation: Elevated temperatures can induce decomposition. The specific degradation products would depend on the temperature and duration of exposure.

Caption: Predicted Degradation Pathways of this compound.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[9]

Objective: To identify the potential degradation products and pathways of this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water and organic solvents for HPLC

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration.[8] Periodically take samples, neutralize with 0.1 N NaOH, and analyze by HPLC.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 N HCl before analysis.[8]

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[8] Monitor the degradation over time by HPLC.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C) in a temperature-controlled oven.[8] Analyze samples at various time points.

-

Photostability Testing: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be protected from light.

-

Analysis: Analyze all stressed samples using a suitable HPLC method. A C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for quinoline derivatives.[13][14] The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies

A robust and validated analytical method is crucial for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Recommended HPLC Parameters:

-

Column: A reversed-phase C18 column is generally suitable.

-

Mobile Phase: A gradient elution with a mixture of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its potential impurities and degradants.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., around 225 nm, which is common for quinoline structures) should be employed.[13] A photodiode array (PDA) detector is highly recommended for assessing peak purity.

-

Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating.

Conclusion and Recommendations

This compound is a valuable building block in medicinal chemistry. A thorough understanding of its solubility and stability is essential for its successful application. This guide provides a framework for researchers to experimentally determine these critical parameters. It is recommended to perform the described solubility and forced degradation studies to generate specific data for this compound. This will ensure the development of robust synthetic procedures, stable formulations, and reliable analytical methods. For handling and storage, it is advisable to keep the compound in a tightly sealed container at 2-8°C, protected from light and moisture.[4]

References

- 1. 260430-93-1 | 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE [fluoromart.com]

- 2. 6-Fluoroquinoline-2-carboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE | 260430-93-1 [amp.chemicalbook.com]

- 4. 6-Fluoroquinoline-2-carboxaldehyde 96 260430-93-1 [sigmaaldrich.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. who.int [who.int]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. d-nb.info [d-nb.info]

- 11. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. auroraprosci.com [auroraprosci.com]

The Strategic Imperative of Fluorine in Quinoline-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the quinoline scaffold represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of this versatile heterocyclic system. This in-depth technical guide provides a comprehensive analysis of the multifaceted roles of the fluorine substituent in quinoline compounds. We will explore the fundamental physicochemical modifications induced by fluorination, including alterations in basicity (pKa) and lipophilicity (logP), and delve into the critical impact on metabolic stability and drug-target interactions. Through a detailed examination of the iconic fluoroquinolone antibiotics and emerging applications in kinase inhibition, this guide will illuminate the causal relationships between fluorine substitution and enhanced therapeutic potential. Complete with detailed experimental protocols for synthesis and metabolic evaluation, alongside illustrative diagrams, this document serves as a critical resource for researchers engaged in the rational design and development of next-generation quinoline-based therapeutics.

The Physicochemical Impact of Fluorine: More Than Just an Electronic Effect

The introduction of a fluorine atom into a quinoline ring system instigates a cascade of changes in the molecule's fundamental properties. These alterations are not merely academic; they are the very levers that medicinal chemists pull to fine-tune a drug candidate's behavior in a biological system.[1]

Modulating Basicity (pKa): A Balancing Act for Absorption and Potency

The quinoline core contains a basic nitrogen atom, the pKa of which is a critical determinant of its ionization state at physiological pH. This, in turn, governs its solubility, membrane permeability, and ability to interact with its biological target. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect.[2] When placed on the quinoline ring, it effectively pulls electron density away from the nitrogen atom, thereby reducing its basicity and lowering the pKa.[2][3] This modulation is a delicate balancing act; while a lower pKa can enhance membrane permeability and oral bioavailability, excessive reduction may compromise the binding affinity if a protonated nitrogen is required for interaction with the target.[4]

The position of the fluorine substituent dictates the magnitude of this effect. For instance, fluorination at positions closer to the nitrogen atom (e.g., C5 or C8) will have a more pronounced impact on pKa compared to substitution at more distant positions. The pH-dependent fluorescence of certain fluorinated quinolines can even be exploited for imaging applications, with the emission properties being tunable through the electronic effects of the fluorine atom.[5]

Fine-Tuning Lipophilicity (logP): Navigating the Cellular Maze

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] A single fluorine atom is often considered a bioisostere of a hydrogen atom, as it is only slightly larger.[6] However, its impact on lipophilicity is context-dependent. While monofluorination can subtly increase logP, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group generally leads to a more substantial increase in lipophilicity.[1] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes and reach its target.[4][8]

However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity.[4] Therefore, the strategic placement of fluorine is key to achieving an optimal balance that favors target engagement without introducing undesirable physicochemical properties.

Enhancing Metabolic Stability: The C-F Bond as a Metabolic Shield

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[1] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family.[6]

Blocking Sites of Metabolic Attack

A common strategy in drug design is to replace a metabolically labile C-H bond with a C-F bond. This "metabolic shielding" effectively blocks the site from oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.[1][6] For example, if a particular position on the quinoline ring is susceptible to hydroxylation by CYP enzymes, introducing a fluorine atom at that position can prevent this metabolic pathway.

A Case Study: Fluorinated Amodiaquine Analogues

The antimalarial drug amodiaquine, a 4-aminoquinoline, is known to cause adverse effects due to the formation of a reactive quinone imine metabolite. To address this, fluorinated analogues have been synthesized. Introducing fluorine atoms at the 2' and 6' positions of the phenolic ring, or replacing the 4'-hydroxyl group with fluorine, resulted in compounds that were more resistant to oxidation and the formation of toxic metabolites, while maintaining their antimalarial efficacy in vitro.[9]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a test compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated quinoline compound.

Materials:

-

Test compound and non-fluorinated analog (as a comparator)

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the test compounds and controls (e.g., 10 mM in DMSO).

-

Prepare a working solution of HLM (e.g., 1 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM solution in phosphate buffer containing MgCl2 to 37°C.

-

Add the test compound to the HLM solution to achieve the final desired concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system should be run as a negative control to assess non-enzymatic degradation.[10][11]

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard).[12] The 0-minute time point represents the initial compound concentration.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

-

Visualization of Metabolic Shielding

Caption: Fluorine as a metabolic shield in quinoline compounds.

The Fluoroquinolone Antibiotics: A Paradigm of Fluorine's Impact

The development of the fluoroquinolone antibiotics is a classic and compelling example of the transformative power of fluorine in medicinal chemistry. The addition of a single fluorine atom at the C-6 position of the quinolone core dramatically expanded the antibacterial spectrum and improved the pharmacokinetic profile compared to the first-generation, non-fluorinated quinolones like nalidixic acid.[1][4]

Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][14] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-strand breaks and ultimately, cell death.[13][15]

The fluorine atom at the C-6 position is believed to enhance the binding of the drug to the DNA gyrase-DNA complex, contributing to its increased potency.[4] Furthermore, this substitution increases the cell penetration of the drug.[4]

Visualization: Fluoroquinolone Mechanism of Action

Caption: Mechanism of action of fluoroquinolone antibiotics.

Synthesis of Fluoroquinolones: The Gould-Jacobs Reaction

A foundational method for the synthesis of the quinolone core is the Gould-Jacobs reaction.[16][17] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinolone ring system.[18]

Experimental Protocol: General Synthesis of a Fluoroquinolone Core via the Gould-Jacobs Reaction

Objective: To synthesize a 4-hydroxy-3-carboethoxyquinoline intermediate.

Materials:

-

Fluorinated aniline (e.g., 3-chloro-4-fluoroaniline)

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling inert solvent (e.g., diphenyl ether)

-

Reaction flask with reflux condenser

-

Heating mantle

Procedure:

-

Condensation: In a round-bottom flask, combine the fluorinated aniline (1.0 eq) and DEEM (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Remove the ethanol byproduct under reduced pressure.[18]

-

Cyclization: Dissolve the resulting anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether. Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes.[18]

-

Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Addition of a non-polar solvent like cyclohexane can aid in precipitation. Collect the solid by filtration, wash with a cold non-polar solvent, and dry.

This intermediate can then be further modified, for example, by nucleophilic substitution at the C-7 position with a piperazine ring, to yield ciprofloxacin.[19][20]

Emerging Frontiers: Fluorinated Quinolines as Kinase Inhibitors

Beyond their established role in antibiotics, fluorinated quinolines are gaining prominence as scaffolds for the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[21][22] The fluorine atom can play several crucial roles in this context:

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions within the kinase active site, such as hydrogen bonds or dipole-dipole interactions, leading to increased potency.[1]

-

Improved Selectivity: By occupying specific pockets in the active site, fluorine can help to achieve selectivity for the target kinase over other closely related kinases, thereby reducing off-target effects.

-

Favorable ADME Properties: As discussed previously, fluorination can improve metabolic stability and oral bioavailability, which are critical for the development of orally administered kinase inhibitors.[23]

For example, in the development of c-Met inhibitors, blocking the p-position of a pendant phenyl ring with a fluorine atom was a key refinement.[24] Similarly, 3H-pyrazolo[4,3-f]quinoline derivatives, which are potent kinase inhibitors, can be tuned by the introduction of fluorinated moieties to target specific kinases like FLT3.[21][25]

Conclusion

The fluorine substituent is far more than a simple bioisosteric replacement for hydrogen in the realm of quinoline chemistry. It is a powerful tool that enables the medicinal chemist to rationally modulate a wide array of physicochemical and pharmacokinetic properties. From the dramatic success of the fluoroquinolone antibiotics to the promising developments in the field of kinase inhibitors, the strategic incorporation of fluorine continues to be a key enabler of innovation in drug discovery. A thorough understanding of the principles outlined in this guide is therefore essential for any researcher seeking to harness the full potential of the quinoline scaffold in the development of novel therapeutics.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 9. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mercell.com [mercell.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]

- 21. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 25. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

An In-Depth Technical Guide for Researchers

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Among its myriad derivatives, quinoline-2-carbaldehydes serve as exceptionally versatile intermediates for the synthesis of complex molecules with significant biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][4][5][6] This technical guide provides a detailed comparative analysis of 6-Fluoroquinoline-2-carbaldehyde, a key building block in modern drug discovery, against its structurally related analogs. We will explore the nuanced effects of substituent modifications on synthetic accessibility, physicochemical properties, chemical reactivity, and, ultimately, biological efficacy. By synthesizing data from contemporary literature, this guide aims to provide field-proven insights and robust experimental protocols to empower researchers in the rational design of next-generation quinoline-based therapeutics.

The Quinoline-2-carbaldehyde Core: A Foundation for Diversity

The quinoline ring system, a fusion of benzene and pyridine rings, is an electron-deficient aromatic structure whose chemical behavior is dictated by the electron-withdrawing nature of the heterocyclic nitrogen atom.[1] The placement of a carbaldehyde (formyl) group at the C2 position introduces a reactive electrophilic center, prime for a wide array of chemical transformations. This aldehyde functionality is the gateway to constructing Schiff bases, hydrazones, chalcones, and other complex heterocyclic systems, making quinoline-2-carbaldehydes invaluable precursors in drug development.[7][8]

The strategic importance of this scaffold is underscored by its presence in numerous marketed drugs and natural alkaloids with potent bioactivity.[1] The synthetic versatility of the quinoline core allows for extensive structural diversification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Synthesis of the Quinoline-2-carbaldehyde Scaffold

The construction of functionalized quinoline-2-carbaldehydes can be achieved through several established synthetic strategies. The choice of method is often dictated by the availability of starting materials and the nature of the substituents on the quinoline core.

Vilsmeier-Haack Formylation: A Workhorse Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[9] For the synthesis of many quinoline-2-carbaldehyde analogs, particularly those with a chloro-substituent at the 2-position (which can later be modified), this reaction is highly effective. The process typically involves treating a suitable acetanilide precursor with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[10]

Causality in Experimental Design: The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) which attacks the electron-rich acetanilide. A subsequent cyclization and hydrolysis cascade yields the 2-chloroquinoline-3-carbaldehyde. The chloro group at C2 is a key synthetic handle, readily displaced by nucleophiles to introduce further diversity. For analogs like 6-Fluoro-2-chloroquinoline-3-carbaldehyde, the starting material would be the corresponding 4-fluoroacetanilide.[9]

Caption: Generalized workflow for the Vilsmeier-Haack synthesis.

Riley Oxidation: From Methyl to Formyl

An alternative and direct route to 2-carbaldehyde derivatives is the Riley oxidation. This method is particularly useful when the corresponding 2-methylquinoline precursor is readily accessible. The reaction employs selenium dioxide (SeO₂) as the oxidizing agent to convert the activated methyl group directly into a formyl group.[2]

Causality in Experimental Design: The Riley oxidation is selective for activated C-H bonds, such as those in the methyl group at the C2 position of the quinoline ring, which is activated by the adjacent heterocyclic nitrogen. This avoids the need for a multi-step process involving chlorination and subsequent formylation, offering a more direct pathway for certain analogs.

Comparative Analysis: this compound vs. Analogs

The true utility of the quinoline scaffold lies in the profound impact that substituents have on its properties. The 6-fluoro substituent is of particular interest due to fluorine's unique properties in medicinal chemistry: it can enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles.[11]

Electronic Effects and Reactivity

The nature of the substituent at the C6 position directly modulates the electron density of the entire quinoline ring system, which in turn affects the reactivity of the C2-carbaldehyde.

-

6-Fluoro (Electron-Withdrawing): Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Overall, it deactivates the ring, making the carbaldehyde carbon at C2 more electrophilic. This enhanced electrophilicity can accelerate reactions with nucleophiles.

-

6-Methoxy (Electron-Donating): A methoxy group is strongly electron-donating through its mesomeric effect (+M), which outweighs its inductive withdrawal (-I). This increases the electron density of the quinoline ring, making the C2-carbaldehyde carbon less electrophilic compared to the 6-fluoro analog.

-

6-Chloro (Electron-Withdrawing): Similar to fluorine, chlorine has a strong -I effect but a weaker +M effect. It deactivates the ring and increases the electrophilicity of the aldehyde, though its effect may differ slightly from fluorine due to differences in electronegativity and atomic size.

-

Unsubstituted: This serves as the baseline for comparison.

These electronic perturbations can be indirectly observed through spectroscopic data, such as the ¹H NMR chemical shift of the aldehyde proton. A more electron-deficient aldehyde carbon generally leads to a more deshielded (downfield) proton signal.

Table 1: Comparative Physicochemical and Spectroscopic Data of 6-Substituted-2-chloroquinoline-3-carbaldehydes

| Substituent (at C6) | Property | Effect on Aldehyde Reactivity | Representative ¹H NMR (CHO) δ (ppm) | Reference |

| -F | Strongly Electron-Withdrawing | Increased Electrophilicity | ~10.57 | [9] |

| -Cl | Strongly Electron-Withdrawing | Increased Electrophilicity | ~10.58 | [9] |

| -OCH₃ | Strongly Electron-Donating | Decreased Electrophilicity | ~11.13 (in DMSO) | [9] |

| -H | Neutral (Reference) | Baseline | ~10.59 | [9] |

Note: NMR shifts are solvent-dependent and provided for relative comparison.

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The substituent's electronic and steric properties are critical determinants of biological activity. They influence how the molecule interacts with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Antimalarial Activity: The quinoline core is foundational to antimalarial drugs like chloroquine.[12][13] Research has shown that modifications to this core can overcome drug resistance.[14]

-

6-Fluoro Analogs: The presence of a fluorine atom is a common feature in many bioactive compounds, often enhancing pharmacological properties.[4] Certain 6-fluoroquinoline derivatives have demonstrated promising in vitro and in vivo activity against Plasmodium falciparum, the parasite responsible for malaria.[4] The electron-withdrawing nature of fluorine can influence the pKa of the quinoline nitrogen, affecting drug accumulation in the parasite's acidic food vacuole—a key mechanism of action for many quinoline antimalarials.[12]

Anticancer Activity: Quinoline derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][15]

-

SAR Insights: Studies on 2-substituted quinolines reveal that the nature of the group at C2, derived from the carbaldehyde, is crucial. Furthermore, substitutions on the benzene portion of the ring system significantly impact cytotoxicity.[3][16] For instance, in a series of 7-fluoro-4-anilinoquinolines, cytotoxic activity against HeLa and BGC-823 cancer cell lines was demonstrated.[6] Similarly, 8-methoxy-4-anilinoquinolines showed potent activity.[6] While direct comparative data for 6-substituted-2-carbaldehyde derivatives is specific to each study, the general principle holds: lipophilicity and electronic properties introduced by substituents like -F, -Cl, or -OCH₃ are key to modulating activity and selectivity against different cancer cell lines.[16]

Caption: Structure-Activity Relationship (SAR) for the quinoline scaffold.

Experimental Protocols

Adherence to robust and reproducible protocols is paramount in chemical synthesis and biological evaluation.

Protocol: Synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde (3e)

This protocol is adapted from the Vilsmeier-Haack procedure described in the literature.[9]

Materials:

-

4-Fluoroacetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (CHCl₃)

-

Crushed ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (3 eq) to 0 °C in an ice bath.

-

Slowly add POCl₃ (4.5 eq) to the cooled DMF while stirring. Continue stirring for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

-

Dissolve 4-fluoroacetanilide (1 eq) in chloroform.

-

Add the 4-fluoroacetanilide solution dropwise to the Vilsmeier reagent mixture.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large amount of crushed ice.

-

Neutralize the mixture carefully with a saturated solution of NaHCO₃ until the effervescence ceases.

-

The resulting precipitate is the crude product. Filter the solid using a Büchner funnel and wash thoroughly with cold water.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethyl acetate) to yield pure 2-chloro-6-fluoroquinoline-3-carbaldehyde.

-

Characterize the final product using IR, ¹H NMR, and Mass Spectrometry to confirm its identity and purity.[9]

Protocol: MTT Assay for Cytotoxicity Evaluation

This is a generalized colorimetric assay to assess the cytotoxic potential of synthesized quinoline analogs against cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized quinoline compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline compounds in the growth medium from the DMSO stock. The final DMSO concentration should be <0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

This compound stands out as a pivotal building block in medicinal chemistry, primarily due to the advantageous properties conferred by the fluorine substituent. The comparative analysis reveals that substitution at the C6 position profoundly influences the electronic character of the quinoline scaffold, modulating the reactivity of the C2-carbaldehyde and shaping the molecule's interaction with biological targets. Electron-withdrawing groups like fluorine and chlorine enhance the electrophilicity of the aldehyde, potentially increasing its utility in certain synthetic transformations and influencing biological activity.

The structure-activity relationships discussed herein underscore the importance of rational design. By systematically altering substituents on the quinoline core, researchers can fine-tune properties to enhance potency, selectivity, and pharmacokinetic profiles. Future work should focus on expanding the library of analogs with diverse electronic and steric properties and performing comprehensive biological evaluations to uncover novel therapeutic agents for challenging diseases like drug-resistant malaria and cancer.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 260430-93-1 | 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE [fluoromart.com]

- 5. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijsr.net [ijsr.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 16. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to 6-Fluoroquinoline-2-carbaldehyde: Sourcing, Purity, and Analytical Verification

Abstract 6-Fluoroquinoline-2-carbaldehyde (CAS No. 260430-93-1) is a pivotal heterocyclic building block in medicinal chemistry, particularly in the synthesis of novel fluoroquinolone antibiotics and other therapeutic agents. The integrity of research and the success of drug development campaigns hinge on the quality and purity of such starting materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the commercial supplier landscape for this compound, a critical examination of purity specifications, and robust protocols for in-house analytical verification. We delve into the causality behind experimental choices, offering field-proven insights to ensure the procurement of high-quality reagents and the generation of reliable, reproducible scientific data.

The Strategic Importance of this compound in Synthesis

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and modulate biological activity.[1] The aldehyde functional group at the 2-position is a versatile chemical handle, enabling a wide range of synthetic transformations such as reductive aminations, Wittig reactions, and oxidations to form the corresponding carboxylic acid.[2] This reactivity makes this compound an indispensable intermediate for constructing complex molecular architectures essential for drug efficacy and safety.[2]

However, the very reactivity that makes aldehydes valuable also renders them susceptible to forming impurities and participating in unwanted side reactions.[3] The presence of even trace amounts of impurities can have a profound impact on drug safety, efficacy, and stability, making rigorous quality control not just a regulatory hurdle but a scientific necessity.[4]

Commercial Landscape: Sourcing and Supplier Evaluation

This compound is readily available from several major chemical suppliers. However, nominal purity and price should not be the sole criteria for selection. A comprehensive evaluation of the supplier and the documentation they provide is critical for risk mitigation in a research and development setting.

Representative Commercial Suppliers

The following table summarizes the offerings for this compound from prominent suppliers. This data is intended to be representative and researchers should always consult the supplier's most current documentation.

| Supplier | Catalog Number (Example) | Stated Purity | CAS Number | Molecular Formula | Molecular Weight |

| Sigma-Aldrich (Merck) | 774480 | 96% | 260430-93-1 | C₁₀H₆FNO | 175.16 g/mol |

| Thermo Scientific Chemicals | H55569 | 97% | 260430-93-1 | C₁₀H₆FNO | 175.16 g/mol |

| Fisher Scientific | H55569 | 97% | 260430-93-1 | C₁₀H₆FNO | 175.16 g/mol |

| Amerigo Scientific | AS641042 | 96% | 260430-93-1 | C₁₀H₆FNO | 175.16 g/mol |

Data compiled from supplier websites.[5][6][7][8]

Beyond the Label: A Framework for Supplier Vetting

Choosing a reliable supplier involves a multi-faceted assessment:

-

Request a Certificate of Analysis (CoA): A CoA is non-negotiable. It should specify the lot number, the analytical method used for purity determination (e.g., GC, HPLC, NMR), and the results. A CoA that only states "Conforms to structure" is insufficient.

-

Evaluate Analytical Methods: The Thermo Scientific specification sheet notes purity is determined by Gas Chromatography (GC).[6] For a thermally stable, volatile compound, GC is a suitable method. However, for comprehensive impurity profiling, a complementary technique like High-Performance Liquid Chromatography (HPLC) is often necessary.

-

Assess Batch-to-Batch Consistency: For long-term projects, inquire about the supplier's ability to provide consistent material. A change in the impurity profile between batches can derail a research program.

-

Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for addressing questions about product stability, solubility, and analytical methods.

Purity Specifications and Impurity Profiling

A stated purity of "96%" or "97%" requires careful interpretation. The remaining 3-4% consists of impurities that can be more reactive than the target compound itself, potentially confounding experimental results.

Common Process-Related Impurities

The synthesis of quinoline-carbaldehydes often employs the Vilsmeier-Haack reaction, which uses a formylating agent derived from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[9] Potential impurities originating from this process can include:

-

Unreacted Starting Materials: Such as the corresponding 6-fluoro-acetanilide derivative.

-

Over- or Under-formylated Products: While less common, these can occur.

-

Residual Solvents: Including DMF or solvents used during workup and recrystallization.

-

Oxidation Products: The aldehyde can oxidize to the corresponding 6-fluoroquinoline-2-carboxylic acid, especially with improper storage. The Thermo Scientific specification sheet lists a limit for free acid content (<1.5%).[6]

The Impact of Aldehyde Impurities

Aldehydes are a well-known class of reactive impurities that can pose significant challenges in drug development.[10] They can react with the active pharmaceutical ingredient (API) or with excipients, leading to the formation of degradation products that may impact the product's safety and efficacy.[4][10] In a research context, these impurities can lead to artifactual results in biological assays or irreproducible synthetic outcomes.

Analytical Methodologies for In-House Purity Verification

Trusting a supplier's CoA is standard practice, but for critical applications, independent verification is a cornerstone of scientific rigor. An incoming quality control (QC) process ensures that the material meets the standards required for your specific application.

QC Workflow for Incoming Reagents

The following diagram illustrates a robust workflow for the qualification of a new batch of this compound.

Caption: Incoming Reagent Quality Control Workflow.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol describes a general-purpose method for determining the purity of this compound. It is designed to be self-validating through the inclusion of system suitability checks.

1. Objective: To quantify the purity of this compound and separate it from potential impurities using RP-HPLC with UV detection.

2. Materials & Reagents:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid, HPLC grade

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with UV-Vis detector

3. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 290 nm. Rationale: This wavelength is chosen based on the UV absorbance of similar fluoroquinolone structures and provides good sensitivity.[11]

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

4. Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent. Causality: This concentration typically provides a strong signal without saturating the detector.

5. System Suitability Test (SST):

-

Before running samples, perform five replicate injections of the working standard solution.

-

Acceptance Criteria:

-

The Relative Standard Deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.

-

The tailing factor for the main peak should be ≤ 1.5.

-

-

Rationale: The SST ensures that the chromatographic system is operating with acceptable precision and that the peak shape is adequate for accurate integration, a key principle in validated analytical methods.[11]

6. Analysis Procedure:

-

Once the system passes the SST, inject the sample solution.

-

Integrate all peaks detected in the chromatogram.

-

Calculate the purity as a percentage of the area of the main peak relative to the total area of all peaks (% Area).

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

7. Data Interpretation:

-

The main peak corresponds to this compound.

-

Peaks at earlier retention times are typically more polar impurities (e.g., the carboxylic acid oxidation product).

-

Peaks at later retention times are typically less polar impurities (e.g., non-polar starting materials).

Best Practices for Handling and Storage

Proper handling and storage are crucial for maintaining the purity of the reagent over time.

-

Storage Conditions: Suppliers recommend storage at 2-8°C.[5]

-

Atmosphere: Aldehydes can be sensitive to air oxidation. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

-

Hygroscopicity: While not explicitly stated, many polar organic solids can absorb moisture. Store in a desiccator or a dry environment.

Conclusion

The quality of a foundational reagent like this compound is a critical determinant of experimental success in research and drug development. A procurement strategy must extend beyond a simple price comparison to include a thorough evaluation of supplier documentation, batch consistency, and technical support. Furthermore, implementing an in-house QC verification process, such as the HPLC protocol detailed here, provides an essential layer of quality assurance. By adopting this rigorous, scientifically-grounded approach, researchers can mitigate risks associated with reagent impurity, ensuring the integrity of their synthetic pathways and the reliability of their final data.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. brieflands.com [brieflands.com]

- 4. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]

- 5. 6-Fluoroquinoline-2-carboxaldehyde (96%) - Amerigo Scientific [amerigoscientific.com]

- 6. 6-Fluoroquinoline-2-carboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 6-Fluoroquinoline-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 8. 6-Fluoroquinoline-2-carboxaldehyde 96 260430-93-1 [sigmaaldrich.com]

- 9. ijsr.net [ijsr.net]

- 10. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 6-Fluoroquinoline Scaffold

An In-Depth Technical Guide to the Structural Analysis of 6-Fluoroquinoline Derivatives

The quinoline bicyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom at the C6 position, creating the 6-fluoroquinoline core, was a pivotal moment in the development of antibacterial agents, leading to the second generation of quinolones, broadly known as fluoroquinolones.[2] This specific substitution dramatically enhances the compound's penetration into the bacterial cell and boosts activity against Gram-negative bacteria.[2] The fluorine atom's high electronegativity and ability to form strong bonds influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making the precise and unambiguous determination of the molecule's structure a critical step in drug discovery and development.[3][4]

This guide provides a comprehensive overview of the primary analytical methodologies employed for the structural elucidation of novel 6-fluoroquinoline derivatives. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying scientific rationale, ensuring a robust and validated approach to structural characterization.

The Integrated Analytical Workflow

A single technique is rarely sufficient for complete structural validation. A multi-faceted approach is essential, where data from different methods are used in a complementary fashion to build a complete and unambiguous structural picture.[3] Spectroscopic methods provide information about connectivity and functional groups, mass spectrometry determines molecular weight and fragmentation, crystallography yields the definitive 3D structure, and computational methods corroborate experimental findings.

References

Methodological & Application

Synthesis of 6-Fluoroquinoline-2-carbaldehyde: An Application Note and Protocol

Introduction: The Strategic Importance of 6-Fluoroquinoline-2-carbaldehyde

This compound is a key heterocyclic building block in contemporary drug discovery and development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial and antibacterial drugs. The introduction of a fluorine atom at the 6-position often enhances metabolic stability, binding affinity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API). The carbaldehyde functional group at the 2-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations for the construction of complex molecular architectures. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this compound from its readily available precursor, 6-fluoro-2-methylquinoline, via selenium dioxide oxidation.

Chemical Transformation Overview

The conversion of a methyl group on a heterocyclic ring to a carbaldehyde is a fundamental transformation in organic synthesis. For methylquinolines, particularly those with the methyl group at the 2- or 4-position, selenium dioxide (SeO₂) is the reagent of choice. This method, often referred to as the Riley oxidation, offers a direct and efficient route to the desired aldehyde.

Reaction Mechanism: The Role of Selenium Dioxide

The oxidation of the activated methyl group of 6-fluoro-2-methylquinoline proceeds through a well-established mechanism. The reaction is initiated by an ene reaction involving the selenium dioxide and the tautomeric form of the methylquinoline. This is followed by a[1][2]-sigmatropic rearrangement to form a selenite ester intermediate. Subsequent hydrolysis of this intermediate yields the corresponding alcohol, which is then further oxidized by selenium dioxide to the final aldehyde product, this compound. During this process, selenium dioxide is reduced to elemental selenium, which precipitates from the reaction mixture as a characteristic red-orange solid.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 6-Fluoro-2-methylquinoline | >98% | Sigma-Aldrich, TCI | 1128-61-6 | Starting material. |

| Selenium Dioxide (SeO₂) | ≥99% | Sigma-Aldrich | 7446-08-4 | Oxidizing agent. Highly toxic. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | 123-91-1 | Reaction solvent. |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 | Extraction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | 144-55-8 | For neutralization. |

| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific | 7647-14-5 | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 | For column chromatography. |

| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | Chromatography eluent. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | Chromatography eluent. |

Safety Precautions

-

Selenium dioxide is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[3][4]

-

1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle in a fume hood and avoid ignition sources.

-

All procedures should be carried out by trained personnel in a laboratory setting.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-fluoro-2-methylquinoline (5.00 g, 31.0 mmol).

-

Solvent Addition: Add 100 mL of anhydrous 1,4-dioxane to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition: Carefully add selenium dioxide (4.13 g, 37.2 mmol, 1.2 equivalents) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The solution will gradually darken, and a red-orange precipitate of elemental selenium will form.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up - Removal of Selenium: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the precipitated elemental selenium. Wash the filter cake with a small amount of dichloromethane (DCM).

-

Solvent Removal: Combine the filtrate and washings and remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude residue in 100 mL of DCM. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow to brown solid.

Purification Protocol

The crude this compound can be purified by column chromatography followed by recrystallization.

-

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.

-

Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC.

-

-

Recrystallization:

-

Combine the pure fractions from column chromatography and remove the solvent.

-

Dissolve the resulting solid in a minimal amount of hot ethanol.

-

Slowly add water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

-